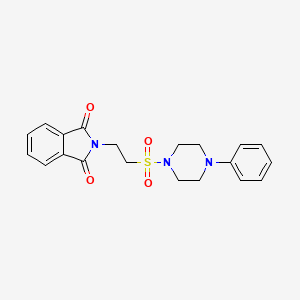

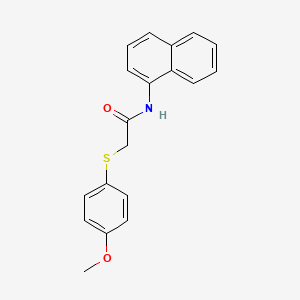

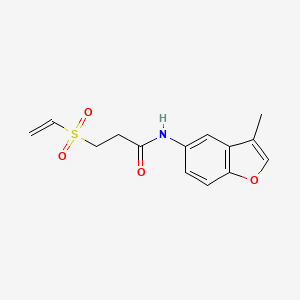

N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide” is a chemical compound that falls under the category of substituted pyridines . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of such compounds often involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of such compounds often features intermolecular hydrogen bonding . The carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding between both N H protons and two triflate counterions with distances within the average N–H⋯O bond lengths of 2.875 (5) and 2.833 (5) Å .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve C–C bond cleavage promoted by I2 and TBHP . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds often depend on the functional groups present in the molecule. For example, the biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Applications De Recherche Scientifique

Anti-Tubercular Agents

This compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of pyrazine, such as this compound, can exhibit significant activity against Mycobacterium tuberculosis . The analogues of pyrazine and pyrazinamide have shown promising results in vitro, suggesting that this compound could be part of new therapeutic strategies to combat tuberculosis, especially in cases where resistance to first-line drugs is an issue.

Immunomodulatory Applications

Studies have shown that similar benzofuran derivatives possess immunosuppressive activity . This suggests that “N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide” could be a lead compound in the development of new immunosuppressant agents, potentially offering a new avenue for the treatment of autoimmune diseases or in organ transplantation protocols.

Synthesis of N-(Pyridin-2-yl)amides

The compound has been utilized in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These amides have varied medicinal applications due to their biological properties. The synthesis process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), providing a metal-free and mild reaction condition that could be beneficial for large-scale production.

Supramolecular Chemistry

In the realm of supramolecular chemistry , derivatives of this compound have been used to study tricationic pincer-type structures . These structures have potential applications as anion receptors and in maintaining biological processes through hydrogen bond interactions, which are essential in molecular recognition and catalysis.

Non-Linear Optical Materials

The compound’s derivatives have been explored for their arrangement in the interlayer space of zirconium sulfophenylphosphonate, which is significant for non-linear optical materials . These materials have applications in optical signal processing, such as optical triggering and frequency transducers, which are crucial for advanced optical technologies.

Biological Evaluation

The compound has been subject to biological evaluation for its activity in various biological systems . This includes assessing its cytotoxicity on human cells, which is a critical step in determining its suitability for further development as a therapeutic agent.

Material Science

Lastly, the compound’s derivatives have been used in material science to create complex molecular structures . These structures can be applied in the design of new materials with specific properties, such as enhanced durability or conductivity, which could be useful in electronics and nanotechnology.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c24-19(17-11-14-3-1-2-4-16(14)25-17)23-12-15-18(22-10-9-21-15)13-5-7-20-8-6-13/h1-11H,12H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHRKGRDVKEDMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2359261.png)

![9-benzyl-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2359262.png)

![3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2359268.png)

![2-(4-methoxyphenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2359271.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2359278.png)

![3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2359279.png)